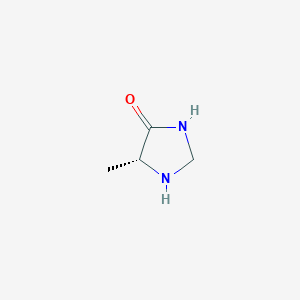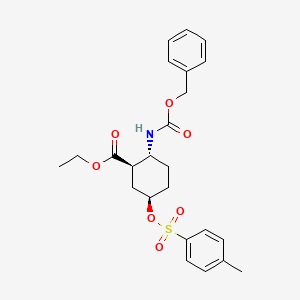![molecular formula C21H16N4O2 B12632924 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide is a complex organic compound that belongs to the class of 1,8-naphthyridinesThe structure of this compound includes a naphthyridine core, which is known for its diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods: Industrial production of 1,8-naphthyridines typically involves large-scale synthesis using efficient and eco-friendly methods. The use of water-soluble catalysts and air atmosphere conditions can enhance the yield and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of 1,8-naphthyridines include selenium dioxide for oxidation, methanolic potassium hydroxide for substitution, and various metal catalysts for cyclization reactions . The reaction conditions often involve mild temperatures and environmentally friendly solvents to ensure high yields and minimal by-products.
Major Products Formed: The major products formed from the reactions of this compound include various substituted naphthyridines with enhanced biological and photochemical properties .
Scientific Research Applications
4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for developing new drugs with antibacterial, anticancer, and anti-inflammatory properties . In materials science, it is utilized as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors . Additionally, this compound finds applications in chemical biology as a ligand for various biochemical assays and as a building block for self-assembly host-guest systems .
Mechanism of Action
The mechanism of action of 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The naphthyridine core can intercalate with DNA, inhibiting DNA replication and transcription, which leads to the suppression of cancer cell growth . Additionally, this compound can act as an inhibitor of various enzymes, disrupting key biochemical pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide include other 1,8-naphthyridine derivatives such as gemifloxacin, which is used as an antibacterial agent . Other related compounds include 2,7-difunctionalized-1,8-naphthyridines, which have applications in medicinal chemistry and materials science .
Uniqueness: The uniqueness of this compound lies in its specific structure, which allows for versatile modifications and a wide range of applications. Its ability to intercalate with DNA and inhibit key enzymes makes it a valuable compound in the development of new therapeutic agents .
Properties
Molecular Formula |
C21H16N4O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C21H16N4O2/c26-19-11-10-17-18(12-13-22-20(17)25-19)23-16-8-6-14(7-9-16)21(27)24-15-4-2-1-3-5-15/h1-13H,(H,24,27)(H2,22,23,25,26) |
InChI Key |
WLYCEQDZYFAXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C4C=CC(=O)NC4=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12632842.png)
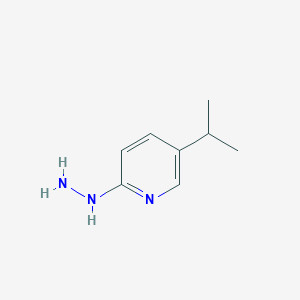


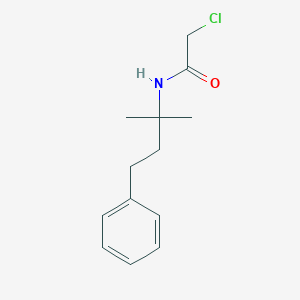
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoate](/img/structure/B12632870.png)


![(5Z)-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12632898.png)
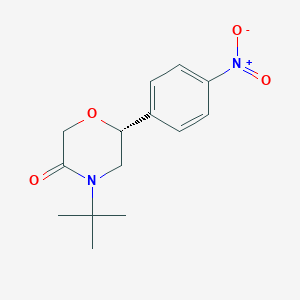

![6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12632914.png)
